molecular formula C21H26N2O B2547901 N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide CAS No. 1797859-23-4

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide

Cat. No. B2547901
CAS RN: 1797859-23-4
M. Wt: 322.452
InChI Key: PYIQBZAFQJJYCC-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide is a compound that can be inferred to have a complex molecular structure based on the related compounds studied in the provided papers. While the exact details of this compound are not directly discussed, we can draw parallels from similar benzamide derivatives that have been synthesized and characterized in various studies. These compounds often exhibit interesting pharmacological properties and are subject to detailed structural and activity analysis.

Synthesis Analysis

The synthesis of related benzamide compounds typically involves multi-step reactions, starting with the appropriate benzoic acid or benzoyl chloride derivative reacting with amines or alcohols. For instance, the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides involved the preparation of ligands and studying their structure-activity relationships . Similarly, the synthesis of 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides was achieved using a one-pot three-component synthesis in an ionic liquid medium . These methods highlight the versatility and creativity in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two crystalline polymorphs with monoclinic systems . Molecular modeling and crystallographic studies have also been conducted on N-phenylbenzamide anticonvulsants, showing that active compounds adopt a consistent conformation facilitating hydrogen bonding . These studies provide insights into the molecular conformations that could be expected for N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's reactivity in further chemical transformations. The study of N,N-dialkylaminobenzamides and their structural analogs provided insights into the barriers to rotation around certain bonds, which is a key aspect of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. For example, the vibrational analysis and theoretical DFT investigations of a pyrimidine-substituted benzamide provided detailed information on the compound's conformational flexibility and potential energy distribution . The reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides was investigated, showing the influence of molecular structure on chromatographic behavior . These studies suggest that N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide would also have unique physical and chemical properties that could be elucidated through similar analytical techniques.

Scientific Research Applications

Synthetic Opioid Research

  • This compound is relevant in the study of synthetic opioids, which are alternatives to opium-based derivatives. Their systematic evaluation aims to identify compounds with a favorable side-effect profile, including reduced dependence and abuse potential. This area of research is essential for drug development and understanding the challenges posed by new psychoactive substances (NPS) (Elliott, Brandt, & Smith, 2016).

Cancer Treatment Development

  • Research has focused on structure-activity relationship analysis of similar compounds, leading to the discovery of potential anticancer agents. One such compound, AZD4877, was identified for its biochemical potency and suitability for clinical development in treating cancer (Theoclitou et al., 2011).

Antimicrobial Agents

  • Synthesis and antimicrobial screening of compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide have shown potential in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Pharmaceutical and Biomedical Research

  • The study of arylphenylpyrrolidinylmethylphenoxybenzamides, compounds with similarities to N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide, has led to the discovery of high-affinity and selective ligands for κ opioid receptors. This research is significant in developing new pharmaceuticals (Mitch et al., 2011).

Neuropharmacology

  • Research into N-(1-benzylpyrrolidin-3-yl)arylbenzamides has led to the identification of potent ligands selective for human dopamine D4 receptors, which is crucial in understanding and treating neurological disorders (Egle et al., 2004).

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine and its derivatives in the development of new drugs . Future research may reveal more about the properties and potential applications of “N-((1-phenylpyrrolidin-2-yl)methyl)-4-propylbenzamide”.

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-7-17-11-13-18(14-12-17)21(24)22-16-20-10-6-15-23(20)19-8-4-3-5-9-19/h3-5,8-9,11-14,20H,2,6-7,10,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIQBZAFQJJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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